molecular formula C14H23NOSi B11862614 n,n-Diethyl-2-(trimethylsilyl)benzamide CAS No. 62924-92-9

n,n-Diethyl-2-(trimethylsilyl)benzamide

Cat. No.: B11862614
CAS No.: 62924-92-9
M. Wt: 249.42 g/mol
InChI Key: OCENVWQKZZZSQZ-UHFFFAOYSA-N
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Description

n,n-Diethyl-2-(trimethylsilyl)benzamide: is a chemical compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the benzamide core is substituted with diethyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-2-(trimethylsilyl)benzamide typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: n,n-Diethyl-2-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine: While specific medical applications are still under investigation, this compound has potential as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of n,n-Diethyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl and trimethylsilyl groups can influence the compound’s binding affinity and selectivity, modulating its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

    n,n-Diethylbenzamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    n,n-Dimethyl-2-(trimethylsilyl)benzamide: Substituted with dimethyl groups instead of diethyl, affecting its steric and electronic characteristics.

    n,n-Diethyl-3-(trimethylsilyl)benzamide: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness: n,n-Diethyl-2-(trimethylsilyl)benzamide is unique due to the specific positioning of the diethyl and trimethylsilyl groups on the benzamide core. This configuration imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

62924-92-9

Molecular Formula

C14H23NOSi

Molecular Weight

249.42 g/mol

IUPAC Name

N,N-diethyl-2-trimethylsilylbenzamide

InChI

InChI=1S/C14H23NOSi/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

OCENVWQKZZZSQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1[Si](C)(C)C

Origin of Product

United States

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